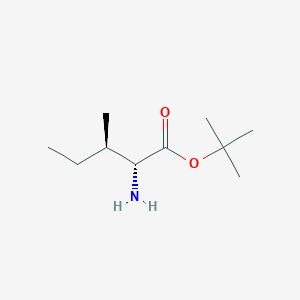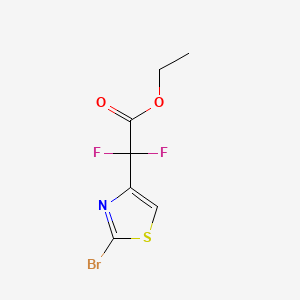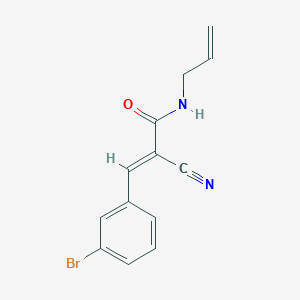
5-(ethanesulfonyl)-N-(4-ethoxyphenyl)-1,3-benzoxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(ethanesulfonyl)-N-(4-ethoxyphenyl)-1,3-benzoxazol-2-amine is a complex organic compound that features a benzoxazole core substituted with an ethanesulfonyl group and an ethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ethanesulfonyl)-N-(4-ethoxyphenyl)-1,3-benzoxazol-2-amine typically involves multiple steps. One common method starts with the preparation of the benzoxazole core, followed by the introduction of the ethanesulfonyl group and the ethoxyphenyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
5-(ethanesulfonyl)-N-(4-ethoxyphenyl)-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The ethanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The benzoxazole core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole core.
Applications De Recherche Scientifique
5-(ethanesulfonyl)-N-(4-ethoxyphenyl)-1,3-benzoxazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of 5-(ethanesulfonyl)-N-(4-ethoxyphenyl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The ethanesulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The benzoxazole core may also play a role in stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(methylsulfonyl)-N-(4-ethoxyphenyl)-1,3-benzoxazol-2-amine
- 5-(ethanesulfonyl)-N-(4-methoxyphenyl)-1,3-benzoxazol-2-amine
- 5-(ethanesulfonyl)-N-(4-ethoxyphenyl)-1,3-benzothiazol-2-amine
Uniqueness
5-(ethanesulfonyl)-N-(4-ethoxyphenyl)-1,3-benzoxazol-2-amine is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the ethanesulfonyl and ethoxyphenyl groups enhances its potential for diverse applications, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C17H18N2O4S |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)-5-ethylsulfonyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C17H18N2O4S/c1-3-22-13-7-5-12(6-8-13)18-17-19-15-11-14(24(20,21)4-2)9-10-16(15)23-17/h5-11H,3-4H2,1-2H3,(H,18,19) |
Clé InChI |
RTAHDXWBBOXUTR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC2=NC3=C(O2)C=CC(=C3)S(=O)(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13581636.png)


![3,3-Dimethylspiro[3.3]heptan-1-ol](/img/structure/B13581664.png)









